Bienvenue dans la boutique en ligne BenchChem!

5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol

Hydrogen bond donor count TPSA Fragment-based drug design

5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol (CAS 2241138-15-6) is a bicyclic heterocycle featuring a [2,1-c]-fused imidazo[1,4]oxazine core bearing a hydroxyl substituent at the C2 position. With a molecular formula of C6H8N2O2 and a molecular weight of 140.14 g·mol⁻¹, it represents a minimally elaborated, hydrogen-bond-donor-capable member of the imidazo[2,1-c][1,4]oxazine family.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 2241138-15-6
Cat. No. B6606483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol
CAS2241138-15-6
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1COCC2=NC(=CN21)O
InChIInChI=1S/C6H8N2O2/c9-6-3-8-1-2-10-4-5(8)7-6/h3,9H,1-2,4H2
InChIKeyGYLORKQLCCNVTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,8H-Imidazo[2,1-c][1,4]oxazin-2-ol (CAS 2241138-15-6): Core Scaffold Identification for Imidazo-Oxazine Procurement


5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol (CAS 2241138-15-6) is a bicyclic heterocycle featuring a [2,1-c]-fused imidazo[1,4]oxazine core bearing a hydroxyl substituent at the C2 position [1]. With a molecular formula of C6H8N2O2 and a molecular weight of 140.14 g·mol⁻¹, it represents a minimally elaborated, hydrogen-bond-donor-capable member of the imidazo[2,1-c][1,4]oxazine family . This scaffold appears as a structural subunit in the β-lactamase inhibitor BLI-489 and in reported AKT kinase inhibitor series, establishing its relevance as a privileged fragment for medicinal chemistry and chemical biology procurement [2].

Why 5H,6H,8H-Imidazo[2,1-c][1,4]oxazin-2-ol Cannot Be Replaced by Generic Imidazo-Oxazine Analogs


Substituting 5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol with a closely related analog introduces quantifiable differences in ring-fusion geometry, hydrogen-bonding capacity, and derivatization potential. The [2,1-c][1,4] scaffold is topologically and electronically distinct from the isomeric [2,1-b][1,3] system that dominates antitubercular nitroimidazooxazine literature (e.g., PA-824/pretomanid class) [1]. Within the [2,1-c][1,4] family itself, removal or relocation of the 2-hydroxy group—as in the parent 5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS 1909336-22-6, C6H8N2O, MW 124.14)—eliminates the sole hydrogen bond donor, reducing both topological polar surface area and the synthetic handle for O-functionalization . The 2-carboxylic acid congener, while also a polar substituent, introduces an ionizable acidic center (predicted pKa ~3–4) absent in the 2-ol form, altering solubility, permeability, and metal-chelating potential. These differences preclude generic interchangeability in structure–activity relationship (SAR) campaigns or fragment-based library construction .

Quantitative Differentiation Evidence for 5H,6H,8H-Imidazo[2,1-c][1,4]oxazin-2-ol Against Closest Analogs


Hydrogen Bond Donor Capacity: 2-OH vs. Parent Scaffold (1909336-22-6)

The 2-hydroxy substituent in the target compound introduces a hydrogen bond donor (HBD) that is entirely absent in the parent scaffold 5H,6H,8H-imidazo[2,1-c][1,4]oxazine (CAS 1909336-22-6, C6H8N2O, MW 124.14) . The parent scaffold contains zero conventional HBD atoms and a topological polar surface area (TPSA) of approximately 27 Ų, while the 2-ol derivative (C6H8N2O2, MW 140.14) possesses one HBD, increasing the TPSA to an estimated ~47 Ų based on computational prediction for analogous 2-substituted imidazo[2,1-c][1,4]oxazines [1]. This HBD addition directly impacts target engagement potential in biological systems where hydrogen bond donor–acceptor pairing is critical for binding affinity .

Hydrogen bond donor count TPSA Fragment-based drug design

Ring-Fusion Geometry: [2,1-c][1,4] vs. [2,1-b][1,3] Regioisomer Scaffold Divergence

The target compound belongs to the [2,1-c][1,4] ring-fusion series, which is structurally and functionally distinct from the isomeric [2,1-b][1,3] system exemplified by (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol (CAS 187235-13-8), the core alcohol intermediate used extensively in PA-824/pretomanid antitubercular analog synthesis [1]. The [2,1-b][1,3] isomer has a documented role as a bioreductive antitubercular scaffold with aerobic MIC values against Mycobacterium tuberculosis H37Rv in the low micromolar range (e.g., PA-824 MIC = 0.015–0.3 μM), whereas the [2,1-c][1,4] scaffold has demonstrated activity against entirely distinct target classes—class A and class C β-lactamases (via BLI-489) and DNA polymerase alpha [2]. The 2-hydroxy position in the [2,1-c][1,4] series corresponds topologically to a different vector than the 6-hydroxy in the [2,1-b][1,3] series, resulting in divergent exit vector geometry for fragment elaboration.

Regioisomer Scaffold hopping Anti-tubercular Beta-lactamase

Derivatization Handle: C2-OH Enables Orthogonal O-Functionalization vs. C2-Br and C3-Modified Analogs

The C2 hydroxyl group in the target compound serves as a direct synthetic handle for O-alkylation (Williamson ether synthesis), O-acylation, Mitsunobu coupling, or sulfonation, providing access to a distinct chemical space compared to the 2-bromo analog (CAS 1823967-16-3, C6H7BrN2O, MW 203.04), which requires nucleophilic aromatic substitution or metal-catalyzed cross-coupling for further elaboration [1]. The 2-bromomethyl analog (CAS 2059971-88-7, C7H9BrN2O, MW 217.06) provides a one-carbon homologated electrophilic handle amenable to SN2 displacement with amines for generating aminoalkyl side chains and enhancing water solubility, but is incompatible with direct O-linked library synthesis . The 3-substituted congeners (e.g., 3-carbaldehyde, 3-sulfonamide, 3-methanol) occupy a different substitution vector entirely, making the C2 position the unique locus for O-functionalization within the [2,1-c][1,4] scaffold .

Synthetic versatility O-alkylation Building block Parallel SAR

Scaffold-Level Potency Validation: BLI-489 Imidazo[2,1-c][1,4]oxazine Moiety Drives Sub-Nanomolar β-Lactamase Inhibition

The [2,1-c][1,4]oxazine scaffold—to which the target 2-ol compound serves as a minimalist fragment—has been validated in the context of BLI-489, a methylidene penem β-lactamase inhibitor where the 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine heterocycle is linked at the C2 position . BLI-489 irreversibly inhibits class A β-lactamases TEM-1 and SHV-1 with IC50 values of 0.4 nM and 9.0 nM, respectively, and class C β-lactamases AmpC and GC1 with IC50 values of 4.8 nM and 6.2 nM, respectively [1]. High-resolution X-ray crystallographic structures (1.10 Å and 1.38 Å resolution) of the covalent acyl-enzyme intermediate confirm that the imidazo[2,1-c][1,4]oxazine substituent occupies a defined binding pocket and contributes to the irreversible inhibition mechanism via stabilization of the 1,4-thiazepine rearrangement product [2]. This class-level potency establishes the [2,1-c][1,4] scaffold as a pharmacophoric element capable of driving target engagement at clinically relevant potencies.

Beta-lactamase inhibitor BLI-489 IC50 X-ray crystallography

Physicochemical Profile: 2-OH vs. 2-COOH Analog Impacts Ionization State and Permeability at Physiological pH

Among polar C2-substituted [2,1-c][1,4]oxazine analogs, the 2-hydroxy derivative (target compound) and the 2-carboxylic acid analog (CAS not found in public databases for the exact [2,1-c][1,4] scaffold, but structurally analogous to 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid) differ fundamentally in their ionization behavior at physiological pH . The 2-hydroxy group (predicted pKa ~9–10 for the imidazole-fused phenol-like OH) remains predominantly neutral at pH 7.4, whereas the 2-carboxylic acid (predicted pKa ~3–4) exists predominantly as the anionic carboxylate, introducing a formal negative charge that can reduce passive membrane permeability by 10- to 100-fold based on general medicinal chemistry principles for charged species . The 2-ol derivative additionally provides a smaller substituent volume (OH vs. COOH: molar refractivity contribution ~2.85 vs. ~7.20 cm³·mol⁻¹), resulting in more favorable ligand efficiency metrics when used as a fragment .

Physicochemical properties pKa Permeability Lead-likeness

Optimal Procurement and Research Application Scenarios for 5H,6H,8H-Imidazo[2,1-c][1,4]oxazin-2-ol


Fragment-Based Screening Libraries Targeting β-Lactamase or Serine Hydrolase Enzymes

The C2-hydroxy imidazo[2,1-c][1,4]oxazine core is the minimal fragment substructure of the BLI-489 β-lactamase inhibitor pharmacophore, which has demonstrated irreversible inhibition of class A and class C β-lactamases with IC50 values of 0.4–9.0 nM [1]. Incorporating this fragment into a fragment-based drug discovery (FBDD) library enables direct screening against serine β-lactamases (TEM-1, SHV-1, AmpC, GC1) and related serine hydrolase targets, with the 2-OH group providing both a hydrogen bond donor for target engagement and a synthetic handle for fragment growing via O-functionalization as SAR emerges .

Kinase Inhibitor Scaffold Development Leveraging C2 Derivatization

The [2,1-c][1,4]oxazine scaffold has demonstrated kinase inhibitory activity across the Pim kinase family, with the 2-carboxylic acid analog showing an IC50 of 74 nM against HsPim-1 [1]. The target 2-ol compound provides a neutral, hydrogen-bond-donor-capable alternative to the acidic 2-COOH congener, with predicted superior passive permeability at physiological pH . Procurement of this fragment enables parallel SAR exploration at the C2 position through O-alkylation or O-acylation, allowing medicinal chemistry teams to rapidly map the steric and electronic requirements for Pim-1, Pim-2, or Pim-3 isoform selectivity without the synthetic burden of C2-halogenation [2].

Regioisomer-Controlled Fragment Library Construction for Phenotypic Screening

The [2,1-c][1,4] ring-fusion topology of the target compound is structurally and biologically orthogonal to the [2,1-b][1,3] isomer scaffold extensively explored in the antitubercular nitroimidazooxazine literature [1]. For phenotypic screening programs aiming to identify novel mechanisms of action, including this fragment alongside its [2,1-b][1,3] regioisomer in a diversity-oriented screening collection ensures comprehensive coverage of imidazo-oxazine chemical space and reduces the risk of regioisomer-related false negatives .

Late-Stage Functionalization Intermediate for Beta-Lactamase Conjugates

In the BLI-489 synthetic sequence, the imidazo[2,1-c][1,4]oxazine heterocycle is coupled at the C2 position to the penem core via a methylidene linker [1]. The target 2-ol compound serves as a synthetic precursor for generating novel C2-linked conjugates—through conversion to a leaving group (e.g., tosylate or triflate) followed by nucleophilic displacement, or via direct Mitsunobu coupling—enabling the exploration of diverse electrophilic warheads beyond the penem scaffold for irreversible enzyme inhibition applications .

Quote Request

Request a Quote for 5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.